

Antiviral Activity Spectrum of SAMT-247: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SAMT-247	
Cat. No.:	B610676	Get Quote

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Abstract

SAMT-247 is a novel small molecule inhibitor belonging to the class of 2-mercaptobenzamide thioesters (SAMTs). Extensive research has demonstrated its potent antiviral activity, primarily targeting the nucleocapsid protein (NCp7) of retroviruses, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the antiviral activity spectrum of **SAMT-247**, with a focus on its well-documented efficacy against Human Immunodeficiency Virus (HIV) and Simian Immunodeficiency Virus (SIV). The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanism of action and experimental applications. While the majority of published research centers on its anti-retroviral properties, the unique mechanism of targeting a highly conserved viral protein suggests a potential for a broader spectrum of activity that warrants further investigation.

Introduction

The global challenge of viral infections necessitates the development of novel antiviral agents with unique mechanisms of action to combat drug resistance and address unmet medical needs. **SAMT-247** has emerged as a promising candidate, distinguished by its targeted disruption of the viral nucleocapsid protein NCp7. NCp7 is a small, basic protein that contains two highly conserved zinc finger domains, which are essential for multiple stages of the retroviral life cycle, including reverse transcription, integration, and virion assembly. **SAMT-247**



acts as a zinc ejector, disrupting the structure and function of NCp7 and thereby inhibiting viral replication.[1][2] This guide synthesizes the current scientific literature on **SAMT-247**, presenting its antiviral profile, mechanism, and the experimental basis for its evaluation.

Antiviral Activity Spectrum of SAMT-247

The antiviral activity of **SAMT-247** has been predominantly evaluated against members of the Retroviridae family. In vitro studies have established its efficacy against various strains of HIV-1, including multidrug-resistant isolates.[1][2] Furthermore, in vivo studies in non-human primate models have demonstrated its potent protective effects against vaginal transmission of SIV and SHIV (Simian-Human Immunodeficiency Virus).[1][2]

Quantitative Antiviral Activity Data

The following tables summarize the key quantitative data on the antiviral efficacy of **SAMT-247** from published studies.

Table 1: In Vitro Antiviral Activity of SAMT- 247 against HIV-1	
Virus Strain	Cell Line
HIV-1RF	CEM-SS
HIV-1BaL	-
HIV-1RF	-

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

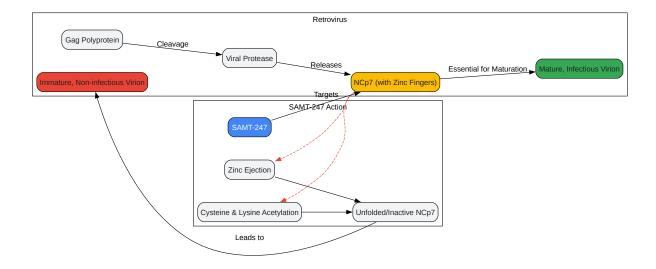


Table 2: In Vivo Protective Efficacy of SAMT- 247 against SIV/SHIV	
Challenge Virus	Animal Model
SIVmac251	Rhesus Macaques
mixed R5/X4 SHIV	Rhesus Macaques
SIVmac251	Rhesus Macaques

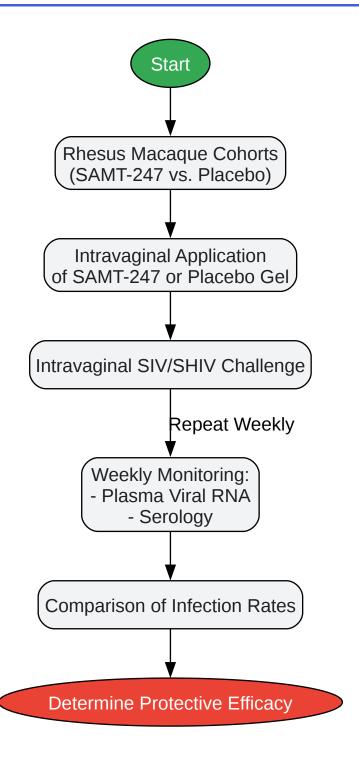
Mechanism of Action

SAMT-247 exerts its antiviral effect through a targeted mechanism involving the ejection of zinc ions from the zinc finger motifs of the NCp7 protein.[1][2] This leads to the unfolding of the protein and inhibits its critical functions in viral replication. Recent studies have further elucidated this mechanism, showing that **SAMT-247** acetylates highly conserved cysteine and lysine residues within the Gag polyprotein, from which NCp7 is derived. This acetylation disrupts the proper processing and maturation of the virus, leading to the production of non-infectious viral particles.









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References

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- To cite this document: BenchChem. [Antiviral Activity Spectrum of SAMT-247: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610676#antiviral-activity-spectrum-of-samt-247]

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